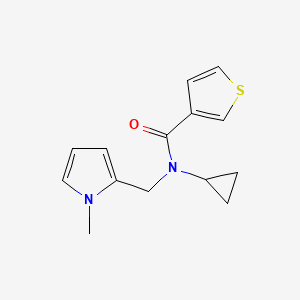
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide” is a complex organic compound. It contains a cyclopropyl group, a methylated pyrrole group, a thiophene ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1-methyl-1H-pyrrol-2-yl group is a five-membered ring with one nitrogen atom . The cyclopropyl group is a three-membered carbon ring, and the thiophene group is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. The pyrrole and thiophene rings might undergo electrophilic substitution reactions. The carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Organic Synthesis and Chemical Properties
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide, as part of thiophene and pyrrole derivatives, has been studied extensively for its unique chemical properties and reactivity. The dearomatising cyclisation of thiophene carboxamides, for instance, transforms the dearomatised products into various heterocyclic compounds, highlighting the compound's utility in synthesizing complex organic structures (Clayden et al., 2004). Similarly, the synthesis and structural characterization of N-substituted pyrrole derivatives reveal insights into their chemical behavior and potential applications in developing new materials and pharmaceuticals (Cheng et al., 2012).
Anticancer and Antimicrobial Activity
Research on this compound derivatives has shown promising anticancer and antimicrobial activities. For example, the synthesis of indole-pyrimidine hybrids has demonstrated significant growth inhibition against various cancer cell lines, highlighting the potential of these compounds in anticancer therapies (Gokhale et al., 2017). Additionally, novel pyrrole tetraamides have been identified as potent antibacterials against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus, underlining their significance in addressing antibiotic resistance (Dyatkina et al., 2002).
Material Science and Molecular Studies
The compound and its derivatives have also been explored in material science, particularly in the synthesis of novel organic materials with potential electronic and photonic applications. The development of multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid, for instance, showcases the versatility of these compounds in synthesizing carbo- and heterocycles, which are crucial for the development of new materials (Shestopalov et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-15-7-2-3-13(15)9-16(12-4-5-12)14(17)11-6-8-18-10-11/h2-3,6-8,10,12H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAAQUGTYLOSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

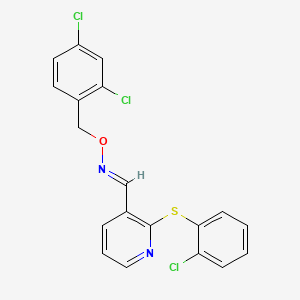
![methyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2675156.png)
![diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2675158.png)
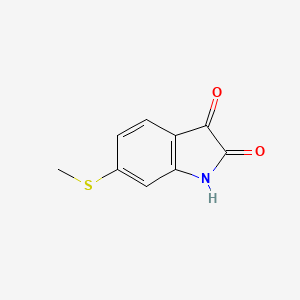
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2675162.png)
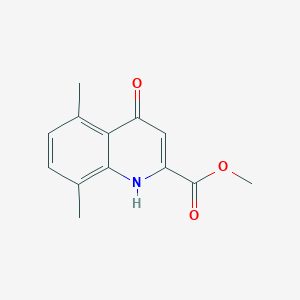
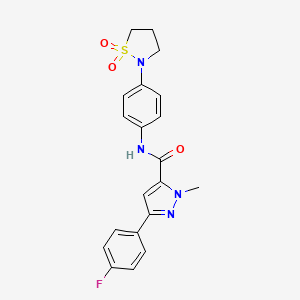
![3-[(3-chloro-4-methylphenyl)sulfonyl]-6-methylquinolin-2(1H)-one](/img/structure/B2675165.png)
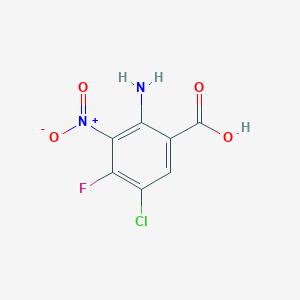

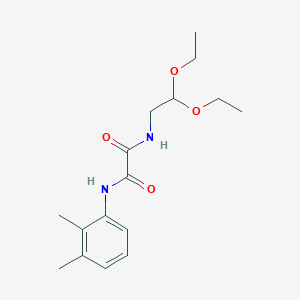
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2675171.png)
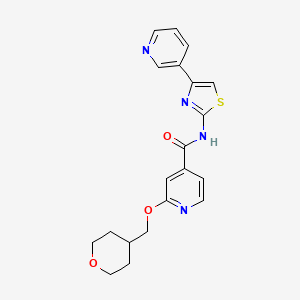
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2675175.png)